molecular formula C17H13N3O2 B11670546 2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine CAS No. 73858-16-9

2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11670546
CAS No.: 73858-16-9
M. Wt: 291.30 g/mol
InChI Key: DZMBXEAGNIKWFQ-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of heterocyclic compounds It features a perimidine core structure with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine typically involves the condensation of 2-nitrobenzaldehyde with 1,8-diaminonaphthalene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Reduction: 2-(2-Aminophenyl)-2,3-dihydro-1H-perimidine.

    Oxidation: 2-(2-Nitrosophenyl)-2,3-dihydro-1H-perimidine or this compound derivatives.

    Substitution: Halogenated derivatives such as 2-(2-bromophenyl)-2,3-dihydro-1H-perimidine.

Scientific Research Applications

2-(2-Nitrophenyl)-2,3-dihydro-1H-perimidine has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: Potential use in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitrophenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, which contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitrophenyl)-1H-perimidine: Lacks the dihydro component, which may affect its reactivity and binding properties.

    2-(4-Nitrophenyl)-2,3-dihydro-1H-perimidine: The nitro group is positioned differently on the phenyl ring, potentially altering its electronic properties and reactivity.

    2-(2-Aminophenyl)-2,3-dihydro-1H-perimidine:

Uniqueness

2-(2-Nitrophenyl)-2,3-dihydro-1H-perimidine is unique due to the presence of both the nitrophenyl and dihydroperimidine moieties. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

73858-16-9

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C17H13N3O2/c21-20(22)15-10-2-1-7-12(15)17-18-13-8-3-5-11-6-4-9-14(19-17)16(11)13/h1-10,17-19H

InChI Key

DZMBXEAGNIKWFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-]

Origin of Product

United States

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